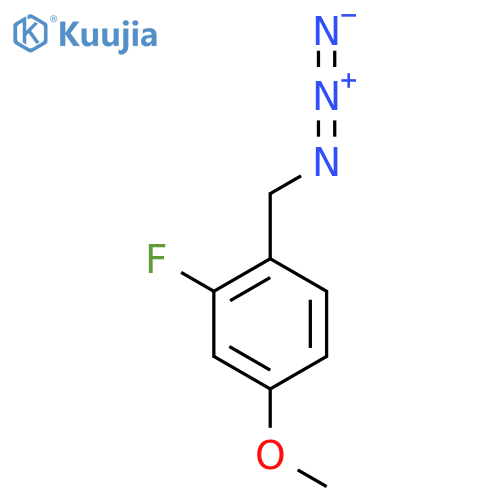

Cas no 1602638-52-7 (1-(Azidomethyl)-2-fluoro-4-methoxybenzene)

1602638-52-7 structure

商品名:1-(Azidomethyl)-2-fluoro-4-methoxybenzene

1-(Azidomethyl)-2-fluoro-4-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-(azidomethyl)-2-fluoro-4-methoxybenzene

- 1-(Azidomethyl)-2-fluoro-4-methoxybenzene

-

- インチ: 1S/C8H8FN3O/c1-13-7-3-2-6(5-11-12-10)8(9)4-7/h2-4H,5H2,1H3

- InChIKey: PTBKSFXMFLUFMX-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CN=[N+]=[N-])OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 206

- トポロジー分子極性表面積: 23.6

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(Azidomethyl)-2-fluoro-4-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-291783-2.5g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-291783-1.0g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-291783-5.0g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-291783-10g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 10g |

$2393.0 | 2023-09-06 | ||

| Enamine | EN300-291783-10.0g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-291783-0.1g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-291783-1g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 1g |

$557.0 | 2023-09-06 | ||

| Enamine | EN300-291783-0.25g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-291783-0.05g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-291783-0.5g |

1-(azidomethyl)-2-fluoro-4-methoxybenzene |

1602638-52-7 | 95.0% | 0.5g |

$535.0 | 2025-03-19 |

1-(Azidomethyl)-2-fluoro-4-methoxybenzene 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1602638-52-7 (1-(Azidomethyl)-2-fluoro-4-methoxybenzene) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量